1-Chloroheptadecafluorooctane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8ClF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVYTZLRTMPUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClC8F17, C8ClF17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Octane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184724 | |
| Record name | 1-Chloroheptadecafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307-33-5 | |
| Record name | Perfluorooctyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloroheptadecafluorooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloroheptadecafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloroheptadecafluorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Reactivity of 1 Chloroheptadecafluorooctane
Electrophilic Alkylation Reactions Utilizing 1-Chloroheptadecafluorooctane
Electrophilic alkylation, a fundamental method for forming carbon-carbon bonds, involves the substitution of a hydrogen atom on an aromatic ring with an alkyl group. The Friedel-Crafts reaction is the most prominent example of this transformation. libretexts.orgmt.com
Friedel-Crafts Alkylation Protocols and Mechanistic Insights
The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction that traditionally uses an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.combeilstein-journals.org The reaction mechanism proceeds through several key steps:
Generation of the Electrophile: The Lewis acid interacts with the alkyl halide to generate a carbocation or a highly polarized Lewis acid-halide complex. libretexts.org For primary alkyl halides, a discrete carbocation is less likely to form; instead, a complex with a highly electrophilic carbon atom is the active species. mt.com
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. organic-chemistry.orgchemistryguru.com.sg
Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., [AlCl₄]⁻), removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. libretexts.orgchemistryguru.com.sg
The application of standard Friedel-Crafts protocols to this compound is expected to be highly challenging, if not impossible. The perfluoroalkyl chain (C₈F₁₇) is exceptionally electron-withdrawing due to the high electronegativity of fluorine atoms. This effect significantly deactivates the C-Cl bond towards the formation of a positive charge or even a strong partial positive charge on the adjacent carbon atom, which is a prerequisite for the electrophile in a Friedel-Crafts reaction. Consequently, the generation of the necessary electrophile from this compound under typical Lewis acid catalysis is mechanistically unfavorable.
Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Alkylation
This table presents a general classification of Lewis acids used in Friedel-Crafts reactions, not specific to reactions with this compound.
| Activity Level | Examples of Lewis Acids |
| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ |
| Moderately Active | InCl₃, FeCl₃, SbCl₅, SnCl₄, TiCl₄ |
| Mild | BCl₃, ZnCl₂, FeCl₂ |
This data is generalized from established chemical literature.
Substrate Specificity and Reaction Scope with Nitrogen-Containing Heterocycles (e.g., Quinolines)
The scope of the Friedel-Crafts alkylation is subject to several key limitations, which are particularly relevant when considering substrates like nitrogen-containing heterocycles.
Deactivated Aromatic Rings: The reaction generally fails with aromatic rings that are substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), as these groups render the ring too electron-poor to attack the electrophile. sigmaaldrich.com
Presence of Basic Groups: Aromatic compounds containing basic amino or N-heterocyclic groups, such as aniline (B41778) or quinoline (B57606), are unsuitable substrates for classical Friedel-Crafts reactions. The nitrogen atom's lone pair of electrons will preferentially coordinate with the Lewis acid catalyst. nih.gov This forms a highly deactivating positive charge on the ring system, preventing the desired electrophilic substitution.
Given these limitations, attempting to alkylate a nitrogen-containing heterocycle like quinoline with this compound under Friedel-Crafts conditions would face dual obstacles. Firstly, the quinoline ring itself is a challenging substrate due to the basicity of its nitrogen atom. irb.hr Secondly, as previously discussed, this compound is an extremely poor electrophile precursor for this reaction. Therefore, the successful perfluoroalkylation of quinolines requires alternative synthetic strategies, such as radical-based methods or transition metal-catalyzed cross-coupling reactions, rather than electrophilic substitution. researchgate.netresearchgate.net
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for forming carbon-carbon bonds, particularly for substrates that are unreactive under other conditions. The Suzuki-Miyaura coupling is one of the most versatile and widely used of these methods. fishersci.co.uk
Suzuki Coupling Reactions with Perfluoroalkyl Halides
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. fishersci.co.uklibretexts.org This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. nih.gov
However, the reactivity of the organohalide partner is highly dependent on the halogen, with the general trend being I > Br > OTf (triflate) >> Cl. fishersci.co.uk Perfluoroalkyl chlorides, like this compound, are among the most challenging substrates for Suzuki coupling due to the strength and low polarity of the C-Cl bond, which makes the initial oxidative addition step to the palladium catalyst very difficult. libretexts.orgnih.gov Overcoming this hurdle requires specialized catalytic systems.
Catalytic Systems and Ligand Design for Enhanced Reactivity
Significant advances in catalyst design have enabled the coupling of unreactive chlorides. The key to success lies in the use of sophisticated palladium catalysts, often generated in situ from a palladium precursor and a specific ligand. libretexts.orgorganic-chemistry.org For challenging substrates like chlorides, the ligands of choice are typically bulky and electron-rich phosphines or N-heterocyclic carbenes (NHCs). numberanalytics.com
Bulky, Electron-Rich Ligands: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, RuPhos, XPhos) are highly effective. organic-chemistry.orgnumberanalytics.comreddit.com The large steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, while the strong electron-donating ability increases the electron density on the palladium center, facilitating the cleavage of the C-Cl bond during oxidative addition. libretexts.org
Palladium Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(0) sources like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). libretexts.orgorganic-chemistry.org When using Pd(II) precursors, an initial reduction to the active Pd(0) species occurs within the catalytic cycle. reddit.com
While no specific system has been reported for this compound, a successful Suzuki coupling would necessitate a highly active catalyst, likely employing one of the advanced ligands mentioned below.
Table 2: Representative Ligands for Suzuki Coupling of Challenging Chlorides
This table lists ligands known to be effective for Suzuki coupling reactions involving aryl and alkyl chlorides, which would be candidates for reactions with perfluoroalkyl chlorides.
| Ligand Name | Structure Type | Key Features |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Monodentate Phosphine | Very bulky, strongly electron-donating |
| SPhos | Biaryl Monophosphine | Bulky, electron-rich, promotes high catalyst turnover |
| RuPhos | Biaryl Monophosphine | Similar to SPhos, effective for a wide range of substrates |
| XPhos | Biaryl Monophosphine | Highly active for C-Cl bond activation |
| N-Heterocyclic Carbenes (NHCs) | Carbene | Strong σ-donors, form very stable palladium complexes |
This data is compiled from general knowledge on advanced Suzuki coupling catalysis. libretexts.orgnih.govorganic-chemistry.orgnumberanalytics.com
Reaction Kinetics and Mechanistic Pathways of Carbon-Carbon Bond Formation
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: libretexts.orgmdpi.comchemrxiv.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R-X) to form a Pd(II) intermediate (R-Pd-X). For unreactive electrophiles like this compound, this step has a high activation energy and is typically the rate-determining step of the entire cycle. libretexts.org
Transmetalation: The organic group from the organoboron reagent (R'-BY₂) is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate (R-Pd-R'). This step requires activation of the organoboron compound by a base. libretexts.orgmdpi.com
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product (R-R') and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. libretexts.orgmdpi.com
Kinetic studies on Suzuki couplings with challenging substrates confirm that the rate is heavily dependent on the efficiency of the oxidative addition step. mdpi.comchemrxiv.org The design of ligands that lower the energy barrier for this step is therefore crucial. The strong C-F bonds of the perfluoroalkyl chain in this compound would remain intact throughout this process, allowing for the selective formation of a new carbon-carbon bond at the position of the chlorine atom, provided a sufficiently active catalyst is employed.
Solvent Effects and Optimization of Reaction Conditions
The selection of an appropriate solvent and the optimization of reaction parameters are critical for controlling the outcome of reactions involving long-chain perfluoroalkyl halides like this compound. The choice of solvent can significantly influence reaction rates, yields, and even the reaction pathway by stabilizing reactants, products, or transition states differently. wikipedia.org
Solvent Effects: The reactivity of perfluoroalkyl chlorides is often influenced by the solvent's polarity and its ability to facilitate specific reaction mechanisms. For instance, in the context of sulfinatodehalogenation, a key reaction for functionalizing perfluoroalkyl halides, the solvent system plays a crucial role. The use of dimethylsulfoxide (DMSO) has been identified as a significant improvement for the reaction of perfluoroalkyl chlorides with sodium dithionite (B78146) (Na₂S₂O₄), compared to older systems like acetonitrile (B52724)/water. cas.cn This is because DMSO, a polar aprotic solvent, is better suited to dissolve the reactants and facilitate the single-electron transfer process required to generate the perfluoroalkyl radical. In general, for reactions involving polar active components and nonpolar carriers or reactants, adjusting solvent polarity can bridge the gap, improving dispersion and accessibility of the active species. nih.gov
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, reactant concentration, and reaction time is fundamental to maximizing yield and purity. creative-biolabs.comsigmaaldrich.com While specific optimization data for the synthesis or reactions of this compound are not detailed in the available literature, general principles apply. For radical reactions, such as those initiated by sodium dithionite, the concentration of the initiator and the temperature will directly affect the rate of radical formation and subsequent propagation steps. For transition metal-catalyzed reactions, the optimization would involve screening catalysts, ligands, bases, and solvents to find the most effective combination. nsf.gov Modern approaches even utilize computational and machine learning models to predict optimal reaction conditions, enhancing efficiency over traditional trial-and-error methods. nih.gov
Table 1: General Parameters for Reaction Optimization
| Parameter | General Effect on Reactions | Relevance to this compound |
|---|---|---|
| Solvent | Influences solubility, stability of intermediates, and reaction rates. Polar aprotic solvents like DMSO can be effective for radical reactions of perfluoroalkyl chlorides. wikipedia.orgcas.cn | The choice of solvent would be critical for dissolving the long, non-polar fluorocarbon chain while enabling reaction at the polar C-Cl bond. |
| Temperature | Affects reaction rate; higher temperatures typically increase rates but can also lead to side reactions or decomposition. creative-biolabs.com | Must be controlled to initiate C-Cl bond cleavage without causing unwanted fragmentation of the perfluoroalkyl chain. |
| Concentration | Higher reactant concentrations generally lead to faster reaction rates. creative-biolabs.com | The relative concentrations of this compound and the coupling partner or initiator would be optimized to maximize product formation. |
| Catalyst/Initiator | The choice of catalyst (e.g., transition metal complex) or initiator (e.g., Na₂S₂O₄) is fundamental to the reaction's success. | For coupling reactions, a suitable transition metal catalyst would be needed. For radical reactions, an efficient initiator is required. |
Other Transition Metal-Mediated Coupling Approaches
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gruh.edu While specific examples employing this compound are not prominent in the surveyed literature, the principles of these reactions are applicable to alkyl halides. Reactions such as Kumada, Negishi, Stille, and Suzuki couplings are standard methods for coupling alkyl halides with various organometallic reagents. uh.edu
However, the use of perfluoroalkyl chlorides in these reactions can be challenging due to the strong electron-withdrawing nature of the perfluoroalkyl group, which affects the oxidative addition step at the C-Cl bond. Nickel and palladium catalysts are most commonly used for such transformations. researchgate.net For instance, nickel-catalyzed Kumada coupling is a well-established method for coupling alkyl halides with Grignard reagents. uh.edu More recently, dual catalytic systems, such as the combination of photoredox catalysis with nickel catalysis, have emerged as a powerful strategy for coupling unactivated alkyl halides with partners like carboxylic acids, overcoming some of the traditional limitations. nih.gov These advanced methods could potentially be applied to the coupling of this compound with a variety of nucleophiles.
Derivatization and Functionalization Strategies for this compound
Derivatization or functionalization involves chemically modifying a molecule to either facilitate its analysis or to impart new properties and create more complex structures. sigmaaldrich.commdpi.com For this compound, the primary site for functionalization is the carbon-chlorine bond.
A key strategy for enhancing the reactivity of perfluoroalkyl chlorides is their conversion to the more reactive perfluoroalkyl iodides. This can be achieved through a two-step, one-pot synthesis involving a modified sulfinatodehalogenation reaction. The perfluoroalkyl chloride is first converted to a sodium perfluoroalkanesulfinate using sodium dithionite, which is then oxidized with iodine to yield the perfluoroalkyl iodide. cas.cn This transformation opens up access to the rich chemistry of perfluoroalkyl iodides, including their use in radical additions and various metal-catalyzed couplings. researchgate.net
Another direct functionalization method is the perfluoroalkylation of electron-rich aromatic compounds. This can be accomplished by reacting the perfluoroalkyl chloride with an aromatic substrate in the presence of sodium dithionite and sodium bicarbonate in DMSO. rsc.org This reaction proceeds via a radical mechanism, where the perfluoroalkyl radical generated from this compound adds to the aromatic ring.
Table 2: Potential Functionalization Reactions for this compound
| Reaction Type | Reagents | Product Type | Reference |
|---|
| Conversion to Iodide | 1. Na₂S₂O₄, NaHCO₃, DMSO/H₂O 2. I₂ | 1-Iodoheptadecafluorooctane | cas.cn | | Sulfinatodehalogenation | Na₂S₂O₄, NaHCO₃, CH₃CN/H₂O or DMSO | Sodium heptadecafluorooctane-1-sulfinate | cas.cn | | Aromatic Perfluoroalkylation | Electron-rich aromatic compound, Na₂S₂O₄, NaHCO₃, DMSO | Aryl-substituted perfluorooctane (B1214571) | rsc.org |
Environmental Occurrence, Transport, and Fate of 1 Chloroheptadecafluorooctane
Global Distribution and Environmental Concentrations in Abiotic Matrices
The distribution of 1-Chloroheptadecafluorooctane in the environment is influenced by its physical-chemical properties and its transport through various environmental compartments.
While specific studies on the atmospheric transport of this compound are limited, the mechanisms can be inferred from the behavior of other persistent organic pollutants (POPs) and PFAS. Atmospheric transport is a primary pathway for the distribution of such pollutants to remote environments. aaqr.org These compounds can be transported over long distances, on the scale of thousands of kilometers, as particles with a diameter of less than 10 μm have a long atmospheric lifetime. wmo.int
Transport processes include both advective and turbulent transport. researchgate.net The deposition of these airborne pollutants occurs through both wet and dry deposition. researchgate.net Wet deposition, which includes scavenging by rain and snow, can be a significant factor. For some compounds, heavy precipitation can increase their deposition, even when atmospheric concentrations are relatively low. aaqr.org For other related compounds, such as perfluorooctanoate (PFOA), it has been concluded that in addition to the atmospheric transport and degradation of precursor compounds, the transport of the substances themselves in the atmosphere and ocean water can significantly contribute to their long-range distribution. nih.gov
Screening studies have confirmed the presence of this compound in various environmental matrices. A 2018 screening project in Norway focused on the occurrence of conventional and emerging PFAS in both terrestrial and marine environments, including the Arctic. miljodirektoratet.no This study detected this compound in samples of surface water, sediment, and soil. miljodirektoratet.no
Aquatic ecosystems are often the ultimate sinks for environmental contaminants. researchgate.net Pollutants enter these systems through various pathways, including industrial and domestic wastewater discharges, agricultural runoff, and atmospheric deposition. mdpi.comscitechnol.com Once in aquatic systems, persistent compounds can accumulate in water and sediments. nih.govscitechnol.com
Terrestrial ecosystems are also susceptible to contamination from sources like atmospheric deposition and the application of contaminated materials. europa.euplos.org The presence of this compound in soil indicates its potential to impact these environments. miljodirektoratet.no The degradation of natural resources such as air, water, and soil through the introduction of harmful substances is a key aspect of environmental degradation. weebly.cominternationalscholarsjournals.comunescwa.orgwikipedia.org
Table 1: Detection of this compound in Abiotic Environmental Samples
| Environmental Matrix | Detection Status | Source Reference |
|---|---|---|
| Surface Water | Detected | miljodirektoratet.no |
| Sediment | Detected | miljodirektoratet.no |
| Soil | Detected | miljodirektoratet.no |
Atmospheric Transport and Deposition Mechanisms
Bioaccumulation and Biotic Distribution within Ecological Food Webs
The persistence of compounds like this compound allows them to be taken up by organisms and potentially concentrated through the food web. A food web consists of all the interconnected food chains in an ecosystem, and harmful chemicals can be passed along these chains. chesapeakebay.net
As a testament to its bioaccumulative potential, this compound has been detected in wildlife. The Norwegian environmental screening survey reported the presence of this compound in biota. miljodirektoratet.no Notably, the study found PFAS in wolves, which are top predators in the terrestrial environment, and in otters, which are predators in the marine food chain. miljodirektoratet.no Otters that live near human settlements and prey on the marine food web were found to be heavily contaminated with PFAS. miljodirektoratet.no
The dynamic of predators consuming other predators can lead to surprising contamination pathways. alaskamagazine.comearth.com For instance, research in Alaska has shown that wolves have begun preying on sea otters, shifting their diet from terrestrial to marine sources. alaskamagazine.comalaskapublic.orgmongabay.com This dietary shift has led to the wolves accumulating high levels of mercury, another persistent environmental toxin. alaskapublic.orgmongabay.com This predator-prey relationship illustrates how contaminants in a marine predator like the otter can be transferred to a terrestrial apex predator like the wolf. earth.com
Table 2: Detection of PFAS (including this compound) in Wildlife
| Species | Trophic Position | Detection Status | Source Reference |
|---|---|---|---|
| Wolf (Canis lupus) | Top Predator (Terrestrial) | PFAS Detected | miljodirektoratet.no |
| Otter (Lutra lutra) | Top Predator (Marine/Freshwater) | PFAS Detected | miljodirektoratet.no |
The detection of this compound in apex predators suggests a potential for biomagnification. miljodirektoratet.no Biomagnification is the process where the concentration of a toxin increases in the tissues of organisms at successively higher levels in a food chain. noaa.govlibretexts.orgyoutube.com This occurs because persistent substances are not easily metabolized or excreted, and thus accumulate in an organism's body, especially in fatty tissues. libretexts.org
When a predator consumes prey containing the toxin, the toxin is transferred and becomes more concentrated in the predator's body. noaa.gov This process continues up the trophic levels, from producers to primary, secondary, and tertiary consumers. britannica.comlibretexts.orgwikipedia.org As a result, animals at the top of the food chain, like wolves and otters, can build up greater and more dangerous amounts of toxic materials than animals lower on the food chain. noaa.gov The significant difference in PFAS profiles observed between various environmental samples highlights the complexity of tracking these compounds as they move through the environment and food webs. miljodirektoratet.no
Detection in Wildlife and Top Predators (e.g., Wolf, Otter)
Environmental Degradation Pathways and Transformation Products
Environmental degradation is the deterioration of the environment through the depletion of resources and the destruction of ecosystems by pollution. unescwa.orgwikipedia.org The persistence of PFAS compounds is a major concern. For many organochlorine compounds, degradation can be a very slow process.
Information on the specific environmental degradation pathways and transformation products of this compound is not widely available. However, studies on other persistent halogenated compounds can provide insight. For example, research on the pesticide Chlordecone has shown that under certain conditions, it can be transformed by microbial communities. nih.gov This transformation can involve processes like reductive dechlorination or sulfidation, leading to the formation of various transformation products. nih.gov It is plausible that this compound could undergo similar, yet uncharacterized, transformation processes in the environment, potentially leading to other persistent fluorinated or chlorinated compounds. Further research is required to identify the specific degradation pathways and resulting products for this compound.
Photolytic and Hydrolytic Stability of Perfluorinated Alkyl Chlorides
Perfluorinated alkyl chlorides, a subgroup of PFAS, are characterized by their high degree of fluorination, which imparts considerable chemical stability. While specific data on the photolytic and hydrolytic stability of this compound is not extensively documented in publicly available research, general principles of PFAS chemistry suggest a high resistance to these degradation pathways.
Photolytic Stability: The photolytic degradation of a chemical compound involves the breaking of chemical bonds by photons. For many organic compounds, this is a significant environmental degradation pathway. nih.gov Techniques using light irradiance can activate a photocatalyst to generate reactive species that decompose pollutants. mdpi.com However, the high strength of the C-F bond in perfluorinated compounds makes them particularly resistant to photolysis under normal environmental conditions. While photocatalytic degradation has been studied for various organic pollutants, the direct photolysis of highly fluorinated compounds like this compound in the environment is expected to be a very slow process. nih.gov
Hydrolytic Stability: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound against hydrolysis is crucial for its persistence in aquatic environments. Perfluoroalkyl acids (PFAAs) have been shown to be stable in water, with long half-lives for hydrolysis. acs.org For instance, the hydrolysis reaction half-lives for PFOS and PFOA are estimated to be 41 and 92 years, respectively. acs.org Given its structure as a perfluorinated alkyl chloride, this compound is also expected to exhibit high hydrolytic stability. The strong C-F bonds protect the carbon chain from nucleophilic attack by water. While the carbon-chlorine (C-Cl) bond is generally more susceptible to hydrolysis than the C-F bond, the surrounding fluorine atoms in this compound likely provide steric hindrance and electronic effects that enhance its stability.
Biotransformation and Microbial Degradation Studies
The biotransformation and microbial degradation of PFAS are of great interest for understanding their environmental fate and for developing potential bioremediation strategies. srce.hr However, the same properties that make these compounds chemically stable also make them resistant to microbial attack. nih.gov
Microbial degradation of chlorinated compounds can occur through oxidation/reduction, hydrolysis, substitution, and elimination reactions. srce.hr While bioremediation has been successful for some chlorinated compounds, the heavy fluorination of PFAS presents a major challenge. srce.hrnih.gov The end product of biodegradation, fluoride (B91410), is also significantly more toxic to microorganisms than chloride, which can inhibit the degradation process. nih.gov
Studies on the microbial degradation of PFAS have shown that it is possible but often slow and limited to specific microorganisms and conditions. nih.gov For example, some bacterial strains, such as Acidimicrobium sp. and Pseudomonas parafulva, have shown success in PFAS bioremediation. srce.hrwaocp.com The biotransformation of PFAA precursors, such as fluorotelomer alcohols, has been observed to lead to the formation of more persistent PFAAs. nih.govumweltbundesamt.de This process mainly involves the cleavage of non-fluorinated functional groups and subsequent degradation. nih.gov
While specific studies on the biotransformation of this compound are scarce, research on other PFAS compounds provides some insights. The biotransformation of various PFAS has been investigated in different environmental systems, including microbial strains, activated sludge, plants, and earthworms. nih.gov These studies indicate that the presence of non-fluorinated groups or less stable bonds can be a starting point for microbial attack. nih.gov For this compound, the C-Cl bond is a potential site for initial biotransformation, which could then be followed by the slower degradation of the perfluorinated carbon chain. However, the high degree of fluorination is expected to make this a challenging process for most microorganisms.
| Microbial Degradation of PFAS | |
| General Challenges | High stability of C-F bond, toxicity of fluoride to microbes. nih.gov |
| Potential Mechanisms | Oxidation/reduction, hydrolysis, substitution, elimination. srce.hr |
| Successful Microbial Genera | Acidimicrobium, Pseudomonas. srce.hrwaocp.com |
| Precursor Biotransformation | Can lead to the formation of more persistent PFAAs. nih.govumweltbundesamt.de |
Source Identification and Receptor Modeling for Environmental Releases (e.g., Ski-testing Areas)
Identifying the sources of PFAS contamination is crucial for managing their environmental impact. Ski-testing areas have been identified as potential "hot spots" for PFAS contamination due to the use of fluorinated ski waxes. miljodirektoratet.no
Fluorinated ski waxes are used to enhance the gliding properties of skis and snowboards, particularly in competitive racing. onetreeatatime.fr These waxes often contain a variety of PFAS, which can abrade from the ski base onto the snow. researchgate.net As the snow melts, these compounds can be released into the soil and water, leading to environmental contamination. highcountryconservation.org
A study conducted in Norway investigated the presence of various PFAS, including this compound, in environmental samples from areas with common ski-testing activities. miljodirektoratet.no The detection of this compound in such areas strongly suggests that ski waxes are a significant source. Research has found extremely high levels of PFAS in snow at ski race start lines, with the composition of detected PFAS matching that found in ski waxes. researchgate.net This contamination can then move through the environment, potentially contaminating shallow groundwater. researchgate.net
The use of perfluorinated compounds in ski waxes has been a concern for environmental agencies. The U.S. Environmental Protection Agency (EPA) has identified that some ski waxes contain PFAS that may be in violation of the Toxic Substances Control Act (TSCA). epa.gov This has led to a push for the use of fluorine-free ski waxes and take-back programs for existing fluorinated waxes to prevent their release into the environment. skiwax.tirolskimag.com
| PFAS in Ski-Testing Areas | |
| Primary Source | Fluorinated ski waxes. miljodirektoratet.no |
| Release Mechanism | Abrasion from skis onto snow, followed by meltwater transport. researchgate.nethighcountryconservation.org |
| Environmental Impact | Contamination of snow, soil, and groundwater. researchgate.net |
| Regulatory Action | EPA enforcement alerts regarding PFAS in ski waxes. epa.gov |
| Mitigation Efforts | Promotion of fluorine-free alternatives and take-back programs. skiwax.tirolskimag.com |
Theoretical and Computational Chemistry of 1 Chloroheptadecafluorooctane
Quantum Chemical Studies of Molecular Structure and Reactivity
Quantum chemical methods, based on solving the Schrödinger equation, offer detailed insights into the electronic structure and reactivity of molecules. nih.gov
The electronic structure of 1-chloroheptadecafluorooctane is dominated by the high electronegativity of the fluorine atoms, which creates strong carbon-fluorine (C-F) bonds and a highly polarized molecule. libretexts.orgphysicsandmathstutor.com The carbon-chlorine (C-Cl) bond is weaker and more reactive than the C-F bonds.
Conformational Analysis: this compound, with its long perfluorinated chain, can exist in various spatial arrangements or conformations due to rotation around the carbon-carbon single bonds. Computational methods can be used to determine the relative energies of these different conformations. unicamp.br For similar long-chain alkanes, the all-anti (zigzag) conformation is generally the most stable. unicamp.br However, the presence of the terminal chlorine atom and the bulky fluorine atoms could lead to specific gauche interactions that influence the preferred conformation. rsmraiganj.in Techniques like Newman projections are used to visualize and analyze the steric and torsional strain in different conformers. The study of fluorinated pyrrolidines has shown that the fluorine gauche effect can stabilize certain conformations. nih.gov
Quantum chemistry can be used to model the step-by-step process of chemical reactions involving this compound. smu.educecam.org This involves identifying transition states, which are the energy maxima along the reaction pathway, and calculating the activation energies. smu.edu
For example, in a substitution reaction where the chlorine atom is replaced, computational models could predict whether the reaction proceeds through a one-step (SN2) or a two-step (SN1) mechanism. youtube.com By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed. youtube.com This provides valuable information about the feasibility and kinetics of the reaction. Studies on the thermal decomposition of other PFAS, like perfluoroalkyl ether carboxylic acids, have successfully used high-throughput DFT calculations to determine bond dissociation energies and elucidate degradation pathways. acs.org
Electronic Structure, Bonding Characteristics, and Conformational Analysis
Computational Modeling of Intermolecular Interactions and Solvation Effects
Understanding how this compound interacts with other molecules and with solvents is crucial for predicting its physical properties and environmental behavior.
Intermolecular Interactions: The interactions between molecules of this compound would be a combination of van der Waals forces and dipole-dipole interactions. nih.govresearchgate.net Computational models can quantify the strength of these interactions. nih.govfrontiersin.org The highly fluorinated surface of the molecule would lead to specific hydrophobic and lipophobic interactions. The interaction with other molecules can be studied using techniques like molecular docking to predict how it might bind to larger macromolecules. nih.gov
Solvation Effects: The behavior of this compound in different solvents can be modeled using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which represent the solvent as a continuous medium. frontiersin.orgnih.govspringernature.com These models can predict properties like solubility and partitioning coefficients. nih.gov For instance, the COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents) theory has been used to predict properties like octanol-water partition coefficients for a wide range of PFAS. nih.govpublish.csiro.au The choice of solvent can significantly influence chemical reactivity and reaction outcomes. frontiersin.orgnih.gov Computational methods can help in understanding these solvent effects at a molecular level. plos.orgchemrxiv.org
Predictive Cheminformatics for Environmental Behavior and Fate
Cheminformatics uses computational methods to predict the properties and behavior of chemicals based on their structure. For a compound like this compound, this is particularly important for assessing its environmental impact.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: QSAR and QSPR models are mathematical equations that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. itrcweb.orgnih.govrsc.org For PFAS, these models can be used to predict properties like water solubility, vapor pressure, and bioaccumulation potential. itrcweb.org However, developing reliable QSAR models for the diverse range of PFAS chemicals remains a challenge. nih.gov While simply counting the number of fluorine atoms is not sufficient, models can be developed for specific classes of PFAS. nih.gov Software packages like the US EPA's EPISuite use QSPR/QSAR to estimate physicochemical properties and degradation half-lives. ncsu.eduresearchgate.net
Environmental Fate Modeling: The predicted physicochemical properties from QSAR/QSPR models can be used as inputs for environmental fate models. researchgate.net These models, such as fugacity-based multimedia mass-balance models, can simulate the distribution and persistence of the chemical in different environmental compartments like air, water, and soil. ncsu.eduresearchgate.net Such models have been used to assess the environmental fate of other fluorinated alternatives to legacy PFAS. ncsu.edu
Role of 1 Chloroheptadecafluorooctane in Advanced Materials Science Research
Incorporation into Fluorinated Polymer Architectures and Copolymers
The synthesis of fluorinated polymers is a cornerstone of materials science, yielding materials with exceptional thermal stability, chemical inertness, and low surface energy. sciengine.comfluoropolymers.euresearchgate.net 1-Chloroheptadecafluorooctane can be utilized as a reactant or precursor in creating specialized fluorinated copolymers. researchgate.netvdoc.pub The methods for producing fluorinated copolymers often involve advanced polymerization techniques that allow for precise control over the final polymer structure and molecular weight. fluorine1.ru
Controlled synthesis of fluoropolymers can be achieved through methods like reversible-deactivation radical polymerization (RDRP), including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. fluorine1.ru These techniques are preferred for their versatility and ability to produce narrowly dispersed copolymers. For instance, RAFT polymerization has been successfully used to create alternating copolymers of fluorinated styrenes with other monomers, yielding materials with well-defined properties. fluorine1.ru
While direct polymerization of this compound is not its primary application, it can be used as an alkylating agent to introduce the perfluorooctyl group into other molecules or polymer structures. vdoc.pub This process allows for the modification of existing polymers or the creation of functional monomers that can then be copolymerized. The incorporation of the long perfluoroalkyl chain from this compound into a polymer backbone results in a side-chain fluorinated polymer. fluoropolymers.eu These polymers have a "comb" structure where the fluorinated side chains impart properties like water and oil repellency to the material. fluoropolymers.eu
The development of fluorinated polymers often aims to combine the unique attributes of fluorocarbons with the desirable properties of other polymers. For example, research into fluorinated acrylate (B77674) copolymers seeks to merge the low surface energy from fluorinated groups with the adhesive capabilities of acrylics. cityu.edu.hk
Table 1: Examples of Fluorinated Copolymer Synthesis Methods and Characteristics
| Copolymer System | Polymerization Method | Key Findings | Reference |
|---|---|---|---|
| Styrene and 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS) | RAFT Polymerization | Production of narrowly dispersed alternating copolymers. | fluorine1.ru |
| Vinylidene fluoride (B91410) (VDF) and functional 2-trifluoromethyl monomers | Radical Copolymerization | Synthesis of novel functional fluoropolymers for coating applications. | academie-sciences.fr |
| Dodecafluoroheptyl methacrylate (B99206) (DFHMA), Methyl methacrylate (MMA), and Butyl acrylate (BA) | Miniemulsion Polymerization | Formation of a random fluorinated acrylate copolymer with a single glass transition temperature, indicating a homogenous structure. | cityu.edu.hk |
Surface Modification and Coating Technologies Employing Perfluorinated Components
Surface modification is a critical process in materials science that alters the surface characteristics of a material to achieve desired properties such as hydrophobicity, biocompatibility, or altered reactivity without changing the bulk properties. wikipedia.orgresearchgate.net Perfluorinated compounds are extensively used in this field to create surfaces with very low energy, leading to water and oil repellency. nationalpolymer.com
This compound can serve as a precursor to synthesizing surface-modifying agents, such as perfluorinated silanes. For example, trichloro(1H,1H,2H,2H-perfluorooctyl)silane (PFOCTS) is a chlorosilane that forms self-assembled monolayers (SAMs) on various substrates, rendering them superhydrophobic. These technologies are vital for applications ranging from self-cleaning surfaces to anti-icing coatings and biomedical devices. nih.govnih.gov
The general approach involves creating a rough surface at the micro- or nanoscale and then lowering its surface energy with a chemical coating. mdpi.com Fluorinated compounds are ideal for this second step. Hydrophobic coatings often utilize fluoropolymer-based technologies to achieve high water contact angles. nationalpolymer.combiolinscientific.com Superhydrophobic surfaces, with water contact angles exceeding 150°, are created by combining specific chemistry with nano-engineered surface roughness. nationalpolymer.comsioresin.com
Research has demonstrated the fabrication of superhydrophobic coatings on various materials, including aluminum alloys, by first creating a micro-nano structure via etching or hydrothermal methods and then modifying the surface with a fluorinated silane. nih.gov These coatings exhibit excellent water-repellence and corrosion resistance. nih.gov The durability of these coatings is a significant area of research, with studies focusing on their resistance to abrasion and harsh chemical environments. nih.govsioresin.com
Table 2: Performance of Superhydrophobic Coatings Using Perfluorinated Silanes
| Substrate | Surface Treatment Method | Fluorinated Modifier | Water Contact Angle | Key Durability Finding | Reference |
|---|---|---|---|---|---|
| AlNiTi Amorphous Coating | Hydrothermal Method | Trimethoxy(1H,1H,2H,2H-heptadecafluorodecyl)silane (FAS-17) | 157.6° | Maintained superhydrophobicity for up to 6 hours in alkaline conditions. | nih.gov |
| Fiberglass | Emulsion Polymerization with Nano-Silica | Vinyltriethoxysilane (VTES) as part of the polymer network | 154.6° ± 0.8° | Withstood 60 abrasion cycles while maintaining a contact angle above 150°. | sioresin.com |
Development of Specialty Fluids and Functional Materials with Unique Properties
Perfluorinated compounds like this compound are foundational to the development of specialty fluids and advanced functional materials. These materials are prized for their high density, thermal and chemical stability, low surface tension, and in some cases, specific electrical properties. sciengine.comitrcweb.orgmdpi.com Specialty fluids based on hydrofluoroolefin (HFO) chemistry, for example, are used in high-performance applications like precision cleaning, degreasing, and thermal management. opteon.com
While not always used directly, this compound's physical properties are representative of the perfluorocarbon class. These fluids are often characterized by high boiling points and densities compared to their hydrocarbon counterparts. itrcweb.org The inertness of the C-F bond makes them suitable for use in harsh chemical environments where other organic compounds would degrade. researchgate.net
In the realm of functional materials, the incorporation of perfluoroalkyl chains can lead to materials with unique dielectric properties or piezoelectric responses, as seen in polymers like poly(vinylidene fluoride) (PVDF). mdpi.com The introduction of the heptadecafluorooctyl group via intermediates derived from this compound can be a strategy to impart these fluorocarbon-related properties to other material systems.
Table 3: Selected Physical Properties of Related Perfluorinated Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Reference |
|---|---|---|---|---|---|
| This compound | C₈ClF₁₇ | - | - | - | - |
| Pentadecafluorooctanoyl chloride | C₈ClF₁₅O | 432.51 | - | - | nih.gov |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | C₈H₄Cl₃F₁₃Si | 481.54 | 192 | 1.3 at 25°C |
Interfacial Phenomena and Self-Assembly Characteristics of Fluorinated Compounds
The behavior of fluorinated molecules at interfaces and their ability to self-assemble into ordered structures are of fundamental importance and drive many of their applications, particularly as surfactants. nsf.govrsc.org Per- and polyfluoroalkyl substances (PFAS) are amphiphilic, meaning they have a water-repelling (hydrophobic) and often oil-repelling (oleophobic) fluorinated tail and a water-attracting (hydrophilic) head group. rsc.org This structure causes them to accumulate at interfaces, such as the air-water interface, where they dramatically reduce surface tension.
Above a certain concentration, known as the critical micelle concentration (CMC), these molecules self-assemble in solutions to form aggregates like micelles. nsf.gov Fluorinated surfactants typically have lower CMCs and are more effective at reducing surface tension than their hydrocarbon equivalents. nsf.gov The self-assembly process is influenced by factors such as the length of the perfluoroalkyl chain, the nature of the headgroup, and environmental conditions like pH. rsc.orgjst.go.jp Longer chains tend to form larger and more stable aggregates. rsc.org
Molecular dynamics simulations and experimental studies have provided deep insights into this behavior. For instance, studies on perfluorooctanoate (PFOA) show that its micelles are structurally compact in pure water but can be broken into smaller clusters by adding a cosolvent like ethanol (B145695). nsf.govrsc.org Other research has shown that semifluorinated alkanes can form highly regular toroidal (donut-shaped) structures on surfaces, driven by the packing constraints of their dissimilar alkyl and perfluoroalkyl segments. These self-assembly characteristics are key to applications in emulsification, foaming, and the creation of nanostructured materials.
Table 4: Factors Influencing Self-Assembly of Perfluorinated Compounds
| Factor | Observation | Implication | Reference |
|---|---|---|---|
| Chain Length | Systems with longer perfluoroalkyl chains (≥8 carbons) tend to form more ordered, solid-like hexagonal structures. | Chain length is a key determinant of the physical state and properties of the assembled structure. | jst.go.jp |
| pH | At acidic pH, electrostatic repulsion between headgroups is reduced, leading to larger aggregates and more stable adsorption onto surfaces. | pH can be used as a parameter to tune and enhance the adsorption and removal of PFAS from water. | rsc.org |
| Co-solvents (e.g., ethanol) | Adding ethanol to aqueous solutions of PFOA causes micelles to become more diffuse and eventually break apart. | The self-assembly behavior can be controlled by additives, which can inform processes for PFAS sequestration. | nsf.govrsc.org |
| Molecular Geometry | The dissimilar packing parameters of alkyl and perfluoroalkyl segments in semifluorinated alkanes can induce the formation of toroidal nanostructures. | The specific shape of the molecule dictates the geometry of the self-assembled aggregates. | |
Q & A
Q. How can researchers detect trace levels of 1-Chloroheptadecafluorooctane in environmental samples?
- Methodology : Utilize liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for high-resolution detection. Solid-phase extraction (SPE) using C18 cartridges is recommended for sample preparation. Calibration curves should be constructed with isotopically labeled internal standards (e.g., -labeled analogs) to account for matrix effects. Detection limits as low as 0.1 ng/L have been reported in aqueous matrices .
Advanced Research Questions
Q. How should researchers resolve contradictions in environmental persistence data for this compound across studies?
- Methodology : Apply systematic review frameworks (e.g., PICO) to identify variables influencing discrepancies, such as differences in soil organic carbon content or microbial activity. Meta-analyses should stratify data by environmental compartment (water, soil, biota) and employ sensitivity analysis to weigh studies based on methodological rigor (e.g., adherence to OECD guidelines for degradation studies). Cross-validation using controlled microcosm experiments can isolate confounding factors .
Q. What advanced modeling approaches are suitable for predicting the toxicokinetics of this compound in mammalian systems?
- Methodology : Physiologically based pharmacokinetic (PBPK) models should integrate in vitro hepatic clearance data (e.g., human liver microsomes) and partition coefficients (log P). Parameterize models using in silico tools like EPI Suite for solubility and permeability estimates. Validate against in vivo rodent studies, focusing on bioaccumulation in lipid-rich tissues. Critical effect levels (NOAELs/LOAELs) must be derived from dose-response curves with 95% confidence intervals .
Q. How can researchers design experiments to investigate the photooxidative degradation pathways of this compound?
- Methodology : Use solar simulators with UV-Vis irradiation (290–800 nm) to mimic environmental conditions. Monitor degradation products via high-resolution tandem MS (HRMS/MS) and identify intermediates using isotopic labeling. Quantum chemical calculations (e.g., DFT) can predict reaction energetics and validate observed pathways. Experimental protocols must specify irradiance levels (W/m) and quenching methods to arrest secondary reactions .
Methodological Frameworks and Best Practices
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on bioaccumulation should justify sample sizes using power analysis and include negative controls to exclude background contamination .
- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating primary data (main manuscript) and supplementary details (e.g., NMR spectra, raw chromatograms). Use standardized units (e.g., ng/g wet weight for tissue concentrations) .
- Ethical Compliance : Obtain institutional approval for studies involving vertebrate animals or human-derived materials. Explicitly state compliance with OECD test guidelines or REACH regulations in methodologies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
